Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity
CAS No.: 873950-18-6
Cat. No.: VC0194400
Molecular Formula: C33H34FN2O7Na
Molecular Weight: 612.62
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 873950-18-6 |
---|---|
Molecular Formula | C33H34FN2O7Na |
Molecular Weight | 612.62 |
IUPAC Name | 4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid |
Standard InChI | InChI=1S/C33H35FN2O7/c1-21(2)32(41)31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)33(23-13-15-24(34)16-14-23)36(32)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39) |
SMILES | CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)O)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O |
Appearance | White to Off-White Solid |
Melting Point | 157-161°C |
Introduction
Chemical Identity and Nomenclature
Basic Identification
Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is definitively identified by CAS number 1315629-79-8, representing the sodium salt form of this atorvastatin degradation product . The compound exists in both acid form (CAS 873950-18-6) and sodium salt form, with the latter being more commonly used in pharmaceutical analysis . It is recognized in pharmacopoeial documents as "Atorvastatin Epoxy Pyrrolooxazin 7-Hydroxy Analog Sodium salt" .
Chemical Nomenclature
The IUPAC name for this compound is 4-(1b-(4-fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenyl-7a-(phenylcarbamoyl)hexahydro-1aH-oxireno[2', 3':3, 4]pyrrolo[2, 1-b] oxazin-3-yl)-3-hydroxybutanoic acid Sodium salt . Alternative nomenclature includes:
-
Sodium;4-(1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo(4.4.0.02,4)decan-9-yl)-3-hydroxybutanoate
-
1b-(4-Fluorophenyl)hexahydro-ss,7-dihydroxy-7-(1-methylethyl)-1a-phenyl-7a-[(phenylamino)carbonyl]-3H-oxireno pyrrolo[2,1-b] oxazine-3-butanoic Acid Sodium Salt (1:1)
Structural Characteristics and Chemical Properties
Molecular Specifications
The molecular formula of Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is C33H34FN2O7.Na, with a molecular weight of 612.22 g/mol for the sodium salt form and 590.64 g/mol for the acid form . The compound features a complex tricyclic structure containing fluorophenyl, phenyl, and phenylcarbamoyl groups, with an epoxy ring system that distinguishes it from the parent atorvastatin molecule.
Structural Identifiers
The structural identity of the compound is represented through several standard chemical identifiers:
Identifier Type | Value |
---|---|
SMILES Notation | CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O.[Na+] |
InChI | InChI=1S/C33H35FN2O7.Na/c1-21(2)32(41)31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)33(23-13-15-24(34)16-14-23)36(32)18-17-27(42-33)19-26(37)20-28(38)39;/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1 |
PubChem CID | 58965132 |
Physical and Chemical Properties
The compound exhibits distinct physicochemical properties that are relevant for its identification, handling, and analytical characterization:
Origin and Relationship to Atorvastatin
Formation Mechanism
Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is recognized as a photodegradation product of atorvastatin . It forms through a cyclization reaction involving the fluorophenyl moiety of atorvastatin, leading to the formation of an epoxy pyrrolooxazine structure. This transformation represents a significant structural modification from the parent drug atorvastatin, which is a widely used statin medication for cholesterol management.
Pharmaceutical Significance
As a known impurity of atorvastatin, this compound is monitored in pharmaceutical quality control processes. Its presence in atorvastatin formulations may affect drug efficacy and safety, making its identification and quantification essential in pharmaceutical manufacturing and stability testing. Regulatory authorities typically set specific limits for this impurity in atorvastatin drug products.
Analytical Characterization
Analytical Techniques
The compound is typically characterized using multiple complementary analytical techniques to ensure accurate identification and purity assessment:
Analytical Method | Application |
---|---|
HPLC | Primary method for quantitative determination and purity assessment |
MASS/LC-MS | Confirmation of molecular weight and structural elucidation |
¹H NMR | Detailed structural confirmation and isomeric characterization |
FT-IR | Identification of functional groups and structural confirmation |
Structure Elucidation Report (SER) | Comprehensive structural characterization |
Additional characterization methods available upon request include QNMR, D₂O Exchange, ¹³C NMR, ¹³C APT, COSY NMR, NOESY NMR, ¹⁵N NMR, HSQC NMR, HMQC NMR, and HMBC NMR .
Reference Standards
Hazard Code | Statement | Category |
---|---|---|
H302 | Harmful if swallowed | Warning Acute toxicity, oral |
H315 | Causes skin irritation | Warning Skin corrosion/irritation |
H317 | May cause an allergic skin reaction | Warning Sensitization, Skin |
H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
H361 | Suspected of damaging fertility or the unborn child | Warning Reproductive toxicity |
H362 | May cause harm to breast-fed children | Reproductive toxicity, effects on or via lactation |
Precautionary Measures
Based on the hazard profile, appropriate precautions should be implemented when handling this compound, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume